molecular formula C7H12O6 B12656442 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol CAS No. 52882-07-2

1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol

Cat. No.: B12656442
CAS No.: 52882-07-2
M. Wt: 192.17 g/mol
InChI Key: AWCFPDQAULWFNH-UHFFFAOYSA-N
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Description

2-oxaspiro[25]octane-4,5,6,7,8-pentol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a suitable epoxide in the presence of a strong acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols .

Scientific Research Applications

2-oxaspiro[2.5]octane-4,5,6,7,8-pentol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The spirocyclic structure also allows the compound to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups and spirocyclic structure, which confer high reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

52882-07-2

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

1-oxaspiro[2.5]octane-4,5,6,7,8-pentol

InChI

InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2

InChI Key

AWCFPDQAULWFNH-UHFFFAOYSA-N

Isomeric SMILES

C1C2(O1)[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O

Canonical SMILES

C1C2(O1)C(C(C(C(C2O)O)O)O)O

Origin of Product

United States

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